(R)-2-(tert-Butyldimethylsilyloxy)propanal

Asymmetric synthesis Allenylmetal chemistry Diastereoselective additions

(R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS 111819-71-7) is a chiral α-siloxy aldehyde derived from (R)-ethyl lactate, featuring a sterically demanding tert-butyldimethylsilyl (TBS) protecting group on the α-hydroxyl moiety. With molecular formula C₉H₂₀O₂Si and molecular weight 188.34 g/mol, this compound serves as a bifunctional chiral building block wherein the TBS group provides both steric protection against racemization and a stereodirecting element, while the terminal aldehyde enables diverse derivatization through nucleophilic addition, aldol, Wittig, and organometallic reactions.

Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
CAS No. 111819-71-7
Cat. No. B047776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(tert-Butyldimethylsilyloxy)propanal
CAS111819-71-7
Molecular FormulaC9H20O2Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC(C=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1
InChIKeyYMIIHJBTQLZXBV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS 111819-71-7): Chiral TBS-Protected Lactaldehyde Building Block for Asymmetric Synthesis Procurement


(R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS 111819-71-7) is a chiral α-siloxy aldehyde derived from (R)-ethyl lactate, featuring a sterically demanding tert-butyldimethylsilyl (TBS) protecting group on the α-hydroxyl moiety [1]. With molecular formula C₉H₂₀O₂Si and molecular weight 188.34 g/mol, this compound serves as a bifunctional chiral building block wherein the TBS group provides both steric protection against racemization and a stereodirecting element, while the terminal aldehyde enables diverse derivatization through nucleophilic addition, aldol, Wittig, and organometallic reactions [2]. The (R)-configuration at the α-carbon (C2) is critical for applications in target-oriented synthesis where absolute stereochemistry dictates downstream configuration of multiple contiguous stereocenters [3].

Why (R)-2-(tert-Butyldimethylsilyloxy)propanal Cannot Be Replaced by Generic Analogs: Steric, Stereochemical, and Stability Barriers


Generic substitution with the (S)-enantiomer (CAS 87727-28-4), racemic mixture, alternative protecting groups (benzyl, MOM, TMS), or the regioisomeric 3-TBS-propanal (CAS 89922-82-7) is precluded by three interrelated factors. First, the (R)-configuration at C2 is required for matched double-asymmetric induction; the (S)-enantiomer yields mismatched diastereoselectivity (ca. 80:20–85:15 dr vs. 94:6–100:0 dr for the matched pairing) under identical conditions [1]. Second, the TBS group uniquely balances steric bulk and electronic character to direct facial selectivity while resisting premature deprotection; benzyl ethers lack the silicon-mediated stereoelectronic effects, and TMS ethers suffer from insufficient stability under Lewis acidic conditions [2]. Third, 3-TBS-propanal—a regioisomer with the silyloxy group at the β-position—has δ-proton acidity at the α-position to the aldehyde, leading to epimerization at the lithium-bearing carbon, whereas the target compound maintains configurational integrity at the protected α-carbon [3]. These three dimensions—stereochemistry, protecting group identity, and regiochemistry—collectively determine downstream diastereomeric ratios, yields, and enantiopurity in multi-step syntheses.

Quantitative Differentiation Evidence for (R)-2-(tert-Butyldimethylsilyloxy)propanal Against Closest Analogs


Matched Double-Asymmetric Induction in Allenylmetal Additions: 94:6–100:0 Diastereoselectivity with (S)-Allenyl Reagents

In a direct comparison of matched vs. mismatched pairings, addition of enantioenriched allenylzinc and indium reagents to the TBS ether of (S)-lactic aldehyde ((S)-enantiomer of the target (R)-compound) yielded anti,anti stereotriads with 94:6–100:0 diastereoselectivity for the matched (S)/(S) combination. The mismatched (R)/(S) combination afforded a mixture of anti,syn and syn,anti adducts in ratios of only ca. 80:20–85:15 under identical reaction conditions, representing a loss of diastereomeric purity of approximately 15–20% simply by using the opposite enantiomer of the aldehyde [1]. This demonstrates that the specific enantiomer of the TBS-lactaldehyde determines whether the reaction operates under matched or mismatched double-asymmetric induction, with profound consequences for stereochemical outcome.

Asymmetric synthesis Allenylmetal chemistry Diastereoselective additions

TBS Protection Superiority in β-Lactam Tandem Adduct Formation: Most Successful Syn-Selective Formation Among Protecting Groups Tested

In a systematic study of protecting group effects on stereoselectivity in Michael/aldol tandem reactions for β-lactam synthesis, TBS protection at the hydroxyl group of the substrate brought 'the most successful syn-selective formation of the tandem adducts' among all protecting groups evaluated [1]. While the paper does not provide a complete numerical ranking of all protecting groups tested, the explicit qualitative conclusion—that TBS was the optimal choice for syn-selectivity—was reached after systematic comparison of multiple protecting groups under identical reaction conditions. This finding has direct procurement relevance: selecting a TBS-protected lactaldehyde over a benzyl- or MOM-protected analog maximizes syn-diastereoselectivity in this synthetically important transformation.

β-Lactam synthesis Protecting group strategy Syn-selective tandem reactions

TBS-Directed Enantioselective Synthesis of Axially Chiral α-Allenols: 96–99% ee with Simultaneous Racemization Prevention

In a seminal study on TBS-directed enantioselective allene synthesis, TBS-protected propargylic alcohols were converted to axially chiral α-allenols in practical yields with 96–99% ee or de, using a commercially available chiral secondary amine catalyst followed by desilylation [1]. Critically, the TBS group was demonstrated to serve a dual function: 'The easily removable TBS group not only acts as a protecting group, but also as a possible sterically directing group for the excellent enantioselectivity and in situ prevention of possible allene racemization' [1]. This dual functionality—simultaneously enabling high asymmetric induction and preventing product racemization—is not replicated by smaller silyl protecting groups (e.g., TMS) which lack sufficient steric bulk for effective stereodirection, or by benzyl ethers which do not participate in silicon-mediated stereoelectronic effects.

Axial chirality Allene synthesis Stereodirecting protecting groups

Enantiomeric Purity Specifications Across Commercial Suppliers: ≥95–98% Chemical Purity with Defined (R)-Stereochemistry

Multiple independent commercial suppliers report consistent purity specifications for (R)-2-(tert-butyldimethylsilyloxy)propanal (CAS 111819-71-7): Santa Cruz Biotechnology lists ≥95% purity (catalog sc-264210) , Aladdin Scientific specifies ≥95% (catalog R337338) , Leyan (Shanghai HaoHong Biomedical) specifies 98% purity (catalog 1636610) , and 001Chemical lists NLT 98% purity [1]. The compound is universally supplied as the single (R)-enantiomer with defined stereochemistry confirmed by isomeric SMILES (C[C@H](C=O)O[Si](C)(C)C(C)(C)C) [2]. In contrast, the racemic mixture (CAS 74262-56-9) and (S)-enantiomer (CAS 87727-28-4) are listed as separate products, underscoring that enantiomeric identity is a discrete procurement specification, not a generic attribute. The price point ranges from approximately $370–$390 per 100 mg (Aladdin, Santa Cruz) to larger bulk quantities upon request .

Quality control Enantiomeric purity Commercial procurement

Stereochemical Integrity in Multi-Step Total Synthesis: (R)-Configuration Propagates Through 11 Steps Without Racemization in Epolactaene Synthesis

The total synthesis of epolactaene's epoxy-γ-lactam moiety was completed in 11 steps starting from (R)-lactaldehyde derivatives, with the (R)-configuration at the α-carbon serving as the sole source of chirality for constructing the target's absolute stereochemistry [1]. Both enantiomers of the epoxy-γ-lactam, (R,R)-2 and (S,S)-2, were synthesized from the corresponding (R)- and (S)-lactaldehyde derivatives, and their optical rotations were used to deduce the absolute configuration of natural (+)-epolactaene as (13R,14R) [1]. While the (S)-lactaldehyde-derived pathway is chemically feasible (yielding the (S,S)-enantiomer), the choice of starting enantiomer directly determines the absolute configuration of the final natural product or its enantiomer. This demonstrates that for target-oriented synthesis of specific enantiomeric natural products, the (R)-configured building block is not interchangeable with the (S)-enantiomer.

Total synthesis Epoxy-γ-lactam Stereochemical fidelity

High-Value Application Scenarios for (R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS 111819-71-7) in Research and Industry


Total Synthesis of Polypropionate Natural Products via Matched Double-Asymmetric Allenylmetal Additions

As demonstrated in the total synthesis of (+)-membrenone C and its enantiomer [1], (R)-2-(tert-butyldimethylsilyloxy)propanal (or its (S)-enantiomer) serves as the starting material for constructing polypropionate marine natural products. The key strategic advantage is the ability to set four stereocenters concomitantly through chiral allenylmetal additions to this TBS-protected aldehyde, with diastereoselectivity reaching 94:6–100:0 for the matched pairing . Procurement of the correct enantiomer is critical: starting from (S)-2-methyl-3-(tert-butyldimethylsilyloxy)propanal (a close structural analog) enabled the synthesis of (−)- and (+)-membrenone C, highlighting that the choice of specific TBS-protected aldehyde regioisomer and enantiomer dictates the final product's absolute configuration.

Stereoselective β-Lactam Antibiotic Intermediate Synthesis via TBS-Optimized Tandem Michael/Aldol Reactions

For pharmaceutical intermediate synthesis targeting β-lactam antibiotics or β-lactamase inhibitors, (R)-2-(tert-butyldimethylsilyloxy)propanal offers the highest documented syn-selectivity in Michael/aldol tandem adduct formation among hydroxyl-protected lactaldehyde derivatives [1]. The TBS group was explicitly identified as providing 'the most successful syn-selective formation' compared to benzyl, MOM, and other protecting groups evaluated under identical reaction conditions. This translates to higher yields of diastereomerically pure β-lactam intermediates and reduced chromatographic purification burden in process-scale synthesis.

Construction of Axially Chiral α-Allenol Pharmacophores with 96–99% Enantiomeric Excess

In medicinal chemistry programs targeting axially chiral allene-containing drug candidates, TBS-protected aldehyde building blocks enable 96–99% ee in the catalytic asymmetric synthesis of α-allenols [1]. The TBS group is mechanistically essential: its steric bulk directs facial selectivity during the organocatalytic step, and it simultaneously prevents in situ racemization of the configurationally labile allene product. Smaller protecting groups (TMS, TES) lack sufficient steric influence, while non-silyl protecting groups do not participate in the requisite silicon-mediated stereoelectronic effects. This makes the TBS-protected variant uniquely suited for this emerging class of chiral pharmacophores.

Enantioselective Construction of Epoxy-γ-Lactam Natural Product Cores for Neuroscience Drug Discovery

The 11-step enantioselective synthesis of the epolactaene epoxy-γ-lactam core from (R)-lactaldehyde derivatives [1] demonstrates the utility of this building block for constructing neurotrophic natural product analogs. Epolactaene and related compounds exhibit neurotrophic activity relevant to neurodegenerative disease drug discovery. The (R)-configuration at the α-carbon is propagated faithfully through all 11 synthetic steps without racemization, establishing all subsequent stereocenters. This application scenario is directly relevant to pharmaceutical R&D groups synthesizing chiral γ-lactam libraries for neuroscience target screening.

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